
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylcyclohexanone.
Hydroxylation: The ketone group of 4-ethylcyclohexanone is hydroxylated to form 4-ethylcyclohexanol.
Oxidation: The hydroxyl group is then oxidized to form 4-ethylcyclohexanone.
Addition of Glycolic Acid: The final step involves the addition of glycolic acid to the 4-ethylcyclohexanone to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of 2-(4-Ethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Ethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain, and cellular signaling.
相似化合物的比较
- 2-(4-Methylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Propylcyclohexyl)-2-hydroxyacetic acid
- 2-(4-Isopropylcyclohexyl)-2-hydroxyacetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the cyclohexane ring (ethyl, methyl, propyl, isopropyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The biological activity may vary depending on the substituent, affecting the compound’s interaction with molecular targets and pathways.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI 键 |
SIUDRTTZZSIKOO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





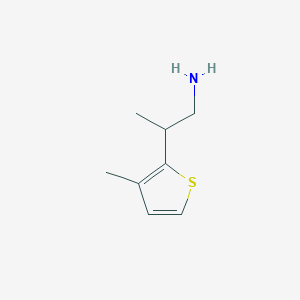

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)

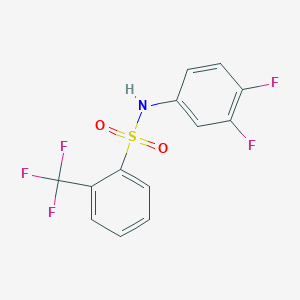
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
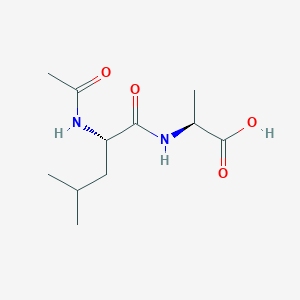
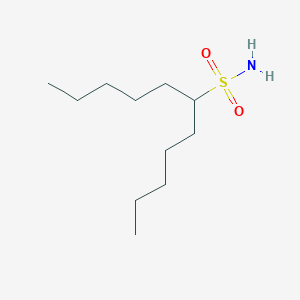
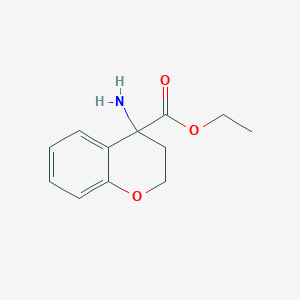
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)
